molecular formula C25H52O12S B3118708 m-PEG12-Thiol CAS No. 2413368-61-1

m-PEG12-Thiol

Cat. No.: B3118708
CAS No.: 2413368-61-1
M. Wt: 576.7
InChI Key: MXDXXEVQFMVAIA-UHFFFAOYSA-N
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Description

m-PEG12-Thiol, also known as methoxy polyethylene glycol 12 thiol, is a compound that belongs to the family of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a thiol group (-SH) at one end and a methoxy group (-OCH3) at the other end, with a polyethylene glycol chain of 12 ethylene glycol units in between. This compound is widely used in various scientific and industrial applications due to its unique properties, such as water solubility, biocompatibility, and ability to form stable linkages with other molecules .

Mechanism of Action

Target of Action

m-PEG12-Thiol, also known as mPEG12-SH, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .

Mode of Action

The mode of action of this compound involves the formation of PROTACs, which are bifunctional molecules that link a target protein ligand to an E3 ubiquitin ligase ligand . The PROTAC molecule recruits the target protein and the E3 ligase into close proximity, which facilitates the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, leading to its degradation .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating protein levels within the cell . By facilitating the degradation of specific target proteins, this compound can influence various cellular processes that are regulated by these proteins.

Pharmacokinetics

Pegylation, the process of attaching peg chains to molecules, is known to improve the pharmacokinetic properties of drugs . It can increase solubility, stability, and half-life, reduce immunogenicity and proteolytic degradation, and enhance permeability and retention effect .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can lead to changes in cellular processes that are regulated by these proteins, potentially providing a therapeutic effect.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of protein degradation can be affected by the intracellular environment, including the presence of other proteins and the state of the ubiquitin-proteasome system . Furthermore, the hydrophilic nature of PEG can increase the solubility of this compound in aqueous media , which could influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

m-PEG12-Thiol plays a significant role in biochemical reactions, particularly in the field of protein biology . It interacts with various enzymes, proteins, and other biomolecules, enhancing their water solubility and decreasing aggregation . The SH group in this compound can react with metal surfaces, other thiols, disulfide, maleimide, and vinyl sulfone groups .

Cellular Effects

This compound influences cell function by modifying the properties of proteins and other biomolecules . It is used in the modification of gold nanorods (GNRs), especially for applications in the field of biomedicines . The decreased toxicity of PEGylated GNRs is critical for investigating cell-nanomaterial interactions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its SH group, which can form covalent bonds with other molecules . This property is exploited in the process of PEGylation, where this compound is used to modify the surface of biomolecules, enhancing their stability and solubility .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the efficiency of PEGylation, a process that uses this compound, can vary depending on factors such as pH .

Metabolic Pathways

Given its role in PEGylation, it is likely that this compound interacts with various enzymes and cofactors during this process .

Subcellular Localization

Given its role in PEGylation, it is likely that this compound is involved in processes occurring in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-PEG12-Thiol typically involves the reaction of methoxy polyethylene glycol with a thiolating agent. One common method is the reaction of methoxy polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol-terminated product. The reaction conditions usually involve mild temperatures and the presence of a catalyst to facilitate the thiolation process .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over reaction parameters such as temperature, pH, and reaction time. The process may also involve purification steps such as filtration, distillation, and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

m-PEG12-Thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Addition: Maleimides or vinyl sulfones under mild conditions

Major Products

Scientific Research Applications

m-PEG12-Thiol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-PEG12-Thiol is unique due to its thiol group, which provides specific reactivity towards electrophiles and metal surfaces. This makes it particularly useful in applications requiring stable thiol linkages, such as in the formation of self-assembled monolayers on gold surfaces and in the synthesis of protein conjugates .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52O12S/c1-26-2-3-27-4-5-28-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38/h38H,2-25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDXXEVQFMVAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52O12S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134874-49-0
Record name m-PEG12-Thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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